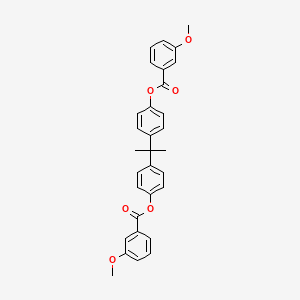![molecular formula C20H16F3N5O2S2 B14921948 N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B14921948.png)
N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves multi-step organic reactions. Common steps may include:
Formation of the pyrazolo[1,5-A]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Functional groups such as the aminocarbonyl, isopropyl, and thienyl groups are introduced through various substitution reactions.
Final assembly: The trifluoromethyl group and carboxamide moiety are added in the final steps to complete the synthesis.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Controlled reaction environments: Temperature, pressure, and solvent conditions are carefully controlled.
Purification techniques: Techniques such as chromatography and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N2-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting various biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: Other compounds in this class with different substituents.
Thienyl derivatives: Compounds with thienyl groups but different core structures.
Trifluoromethyl compounds: Compounds with trifluoromethyl groups but different overall structures.
Uniqueness
N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H16F3N5O2S2 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H16F3N5O2S2/c1-9(2)14-6-10(17(24)29)19(32-14)26-18(30)12-8-16-25-11(13-4-3-5-31-13)7-15(20(21,22)23)28(16)27-12/h3-9H,1-2H3,(H2,24,29)(H,26,30) |
InChI Key |
TXEUXHZXFHFVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14921869.png)

![21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one](/img/structure/B14921884.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B14921887.png)

![2-[(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14921897.png)
![2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14921910.png)
![2-(Piperidin-1-yl)ethyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B14921912.png)
![2-(4-methoxyphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14921916.png)
![2-({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14921919.png)

![9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B14921933.png)
![(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14921941.png)
![N,N-dimethyl-4-[(E)-{[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]imino}methyl]aniline](/img/structure/B14921957.png)
